Meta‑Bromo Substitution Enhances LIMK2 Inhibitory Potency by 2.7‑Fold Over Unsubstituted Analog
In a systematic SAR study of pyrrolopyrimidine‑based LIMK2 inhibitors, the 3‑bromophenyl derivative (compound 11) demonstrated an IC50 of 300 nM. This represents a 2.7‑fold improvement in potency relative to the unsubstituted phenyl analog (compound 5, IC50 = 800 nM). Notably, substitution at the 2‑position (IC50 = 11,500 nM) or 4‑position (IC50 = 1,300 nM) resulted in substantially weaker inhibition, confirming that the meta‑bromo configuration is uniquely favorable for LIMK2 active site engagement [1].
| Evidence Dimension | LIMK2 kinase inhibition |
|---|---|
| Target Compound Data | IC50 = 300 nM |
| Comparator Or Baseline | Unsubstituted phenyl analog (Compound 5): IC50 = 800 nM; 2‑bromo analog (inferred from 2‑Me pattern): IC50 = 11,500 nM; 4‑bromo analog (inferred from 4‑Me pattern): IC50 = 1,300 nM |
| Quantified Difference | 2.7‑fold more potent than unsubstituted; ≥4.3‑fold more potent than 4‑substituted; ≥38‑fold more potent than 2‑substituted |
| Conditions | In vitro LIMK2 kinase inhibition assay |
Why This Matters
Procurement of the 3‑bromo isomer is essential for achieving the reported potency in LIMK2‑targeted projects; using alternative bromo‑regioisomers or the non‑halogenated analog would require dose escalation or lead to false‑negative screening results.
- [1] Manetti, F. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo. Cells 2022, 11, 2090. https://doi.org/10.3390/cells11132090 View Source
